7-Bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde
CAS No.: 875551-14-7
Cat. No.: VC4437837
Molecular Formula: C9H7BrO2
Molecular Weight: 227.057
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 875551-14-7 |
|---|---|
| Molecular Formula | C9H7BrO2 |
| Molecular Weight | 227.057 |
| IUPAC Name | 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-5H,1-2H2 |
| Standard InChI Key | HJMQBGKEMMQBSW-UHFFFAOYSA-N |
| SMILES | C1COC2=C1C=C(C=C2Br)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran core with a bromine atom at the 7-position and a carbaldehyde group at the 5-position. The dihydrofuran ring (positions 2 and 3) introduces partial saturation, reducing aromaticity and influencing electronic properties. Key structural identifiers include:
Physical Properties
Experimental data from suppliers and safety sheets highlight critical physicochemical parameters:
| Property | Value | Source |
|---|---|---|
| Melting Point | 109–111°C | |
| Molecular Weight | 227.05–227.06 g/mol | |
| Solubility | Not explicitly reported | |
| Boiling Point | Not available | |
| Density | Undocumented | – |
The melting point consistency across sources ( ) suggests high purity in commercial samples. Solubility data remains unspecified, likely due to proprietary considerations or variability in solvent systems .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are scarce in public domains, fragmentary data from patents and supplier documentation suggest two primary approaches:
Bromination of Dihydrobenzofuran Precursors
Electrophilic aromatic bromination of 2,3-dihydro-1-benzofuran-5-carbaldehyde using brominating agents (e.g., Br₂/FeBr₃ or NBS) could introduce the bromine substituent. Reaction optimization is critical to avoid over-bromination or ring oxidation .
Formylation of Brominated Intermediates
Chemical Reactivity and Functionalization
Aldehyde Group Reactivity
The carbaldehyde moiety undergoes typical nucleophilic additions:
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Grignard Reagents: Formation of secondary alcohols, as noted in Vulcanchem’s documentation.
-
Reductions: Sodium borohydride (NaBH₄) converts the aldehyde to a primary alcohol, a step relevant in pharmaceutical intermediate synthesis.
Bromine Substitution
The 7-bromo substituent participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. This reactivity is leveraged in patent WO2017036404A1 for synthesizing xanthine oxidase inhibitors .
Ring Modification
Hydrogenation of the dihydrofuran ring could yield fully saturated tetrahydrofuran analogs, though this remains unexplored in available literature .
Applications in Research and Industry
Pharmaceutical Intermediates
Patent CN106478500A highlights the compound’s role in synthesizing uric acid analogs for gout treatment. Its bromine and aldehyde groups serve as handles for further functionalization, enabling structural diversification in drug discovery .
Material Science
While direct applications are undocumented, analogous benzofuran derivatives are used in organic light-emitting diodes (OLEDs). The bromine atom may enhance electron-withdrawing properties, potentially improving charge transport in semiconducting materials .
| Supplier | Purity | Packaging | Price Range (USD) | Source |
|---|---|---|---|---|
| Apollo Scientific Ltd. | 95%+ | 1g–100g | $51–$335 | |
| Novachem | 97%+ | 10g–100g | Not disclosed | |
| Enamine Ltd. | 90% | 1mg–20mg | $83–$123 | |
| Key Organics | 95% | 1mg–10mg | $51–$86 |
Pricing correlates with purity and scale, reflecting synthetic complexity and bromine sourcing costs .
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